REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([CH3:14])([CH3:13])[CH2:4][N:5]1[CH:9]=[CH:8][C:7]([N+:10]([O-])=O)=[N:6]1.[H][H]>[Pd].C(O)C>[CH3:1][O:2][C:3]([CH3:14])([CH3:13])[CH2:4][N:5]1[CH:9]=[CH:8][C:7]([NH2:10])=[N:6]1
|
Name
|
1-(2-methoxy-2-methyl-propyl)-3-nitro-1H-pyrazole
|
Quantity
|
1.33 g
|
Type
|
reactant
|
Smiles
|
COC(CN1N=C(C=C1)[N+](=O)[O-])(C)C
|
Name
|
|
Quantity
|
135 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction was then filtered through a pad of celite
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo with silica gel (3 g)
|
Type
|
CUSTOM
|
Details
|
purified on Biotage Flash chromatography system (40S column, silica gel, 5% methanol/ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CN1N=C(C=C1)N)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 802 mg | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |